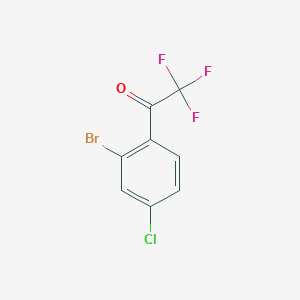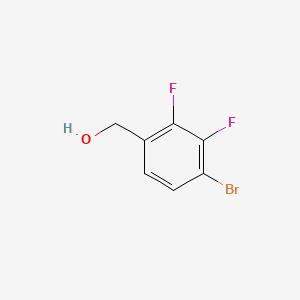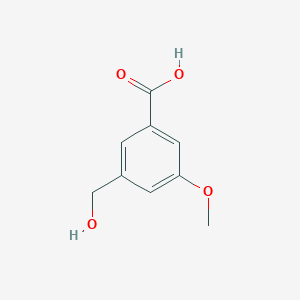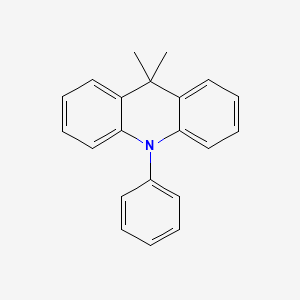
异丙基-哌啶-4-基甲基-氨基甲酸叔丁酯
描述
Molecular Structure Analysis
The InChI code for a similar compound, tert-butyl (4-phenyl-4-piperidinyl)methylcarbamate, is provided: 1S/C17H26N2O2/c1-16(2,3)21-15(20)19-13-17(9-11-18-12-10-17)14-7-5-4-6-8-14/h4-8,18H,9-13H2,1-3H3, (H,19,20) . This can give an idea about the structure of the compound.科学研究应用
医药应用
哌啶衍生物,如所述化合物,在制药行业发挥着重要作用 . 它们存在于二十多种药物类别中 . 合成和天然哌啶的药物应用已被广泛研究 .
抗菌活性
芳基脲类芳氧基(1-苯基丙基)脂环族二胺衍生物,包括该化合物,已显示出对多重耐药革兰氏阳性菌具有较高的抗菌活性 . 这表明这些化合物可以被开发成新型抗菌剂 .
药物设计
含哌啶的化合物是药物构建最重要的合成药物模块之一 . 这些化合物的合成已十分广泛,并在制药行业中发挥着重要作用 .
化学合成
该化合物可用于各种分子内和分子间反应,导致各种哌啶衍生物的形成 . 这些包括取代的哌啶、螺哌啶、缩合哌啶和哌啶酮 .
生物学评估
该化合物已被用于潜在药物的发现和生物学评估 . 这涉及测试该化合物对各种生物系统的效应,以确定其潜在的治疗作用 .
抗抑郁样活性
一些研究表明,该化合物可能具有抗抑郁样活性 . 在静脉注射后,与其相关的化合物在啮齿动物中表现出强大的离体GluN2B靶标结合水平,并在小鼠中表现出抗抑郁样活性 .
作用机制
Target of Action
It is known that the compound has strong bactericidal properties .
Mode of Action
Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester acts by inducing depolarization of the bacterial cytoplasmic membrane . This suggests that the compound’s antibacterial action is due to the dissipation of the bacterial membrane potential .
Result of Action
The molecular and cellular effects of Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester’s action primarily involve the disruption of the bacterial cell membrane potential . This disruption can lead to the death of the bacteria, thereby exhibiting the compound’s bactericidal properties .
生化分析
Biochemical Properties
Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways and cellular processes. For instance, it may interact with enzymes involved in the metabolism of other compounds, altering their activity and function .
Cellular Effects
Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways, affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in biochemical pathways. It may also bind to specific proteins, altering their function and activity. These interactions can result in changes in gene expression, affecting cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness .
Dosage Effects in Animal Models
The effects of Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Toxic or adverse effects may be observed at high doses, indicating the importance of dosage in determining the compound’s safety and efficacy .
Metabolic Pathways
Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting the metabolism of other compounds. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. These interactions are crucial for understanding the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester within cells and tissues are essential for its activity and function. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s effectiveness and its impact on cellular processes .
Subcellular Localization
Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is important for elucidating its role in cellular processes and its overall biochemical activity .
属性
IUPAC Name |
tert-butyl N-(piperidin-4-ylmethyl)-N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)16(13(17)18-14(3,4)5)10-12-6-8-15-9-7-12/h11-12,15H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLBPMPMHHADCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCNCC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B1444605.png)


![Tert-butyl 4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B1444608.png)



![N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1444615.png)


